molecular formula C17H11Cl3N2O2 B2357249 (Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide CAS No. 444065-05-8

(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide

Cat. No. B2357249
M. Wt: 381.64
InChI Key: IVRYCMIRGOUALI-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a cyano group (-CN), a prop-2-enamide group (a type of unsaturated amide), and a dichlorophenylmethoxy group attached to a phenyl ring. The (Z) in the name indicates that the highest priority groups on either side of the double bond are on the same side .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the prop-2-enamide group could potentially give rise to geometric isomers, depending on the relative positions of the other groups attached to the double bond .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the cyano group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano group and the dichlorophenylmethoxy group could affect its polarity, solubility, and reactivity .

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its reactivity towards various reagents, and developing methods for its synthesis .

properties

IUPAC Name

(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O2/c18-13-3-1-10(2-4-13)9-24-16-14(19)6-11(7-15(16)20)5-12(8-21)17(22)23/h1-7H,9H2,(H2,22,23)/b12-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRYCMIRGOUALI-XGICHPGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)C=C(C#N)C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)/C=C(/C#N)\C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide

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